molecular formula C20H18N4O B11142275 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11142275
M. Wt: 330.4 g/mol
InChI Key: AIYMLYVUBOOWGN-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxyphenyl and phenethyl groups in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another method involves the reaction of 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium carbonate in ethanol . This reaction is carried out at 80°C for 12 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering the eco-friendly and efficient nature of the microwave-mediated synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the methoxyphenyl and phenethyl groups, which enhance its pharmacological properties. Its ability to inhibit multiple pathways involved in neuroprotection and anti-inflammation makes it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4O/c1-25-17-10-8-16(9-11-17)18-13-14-21-20-22-19(23-24(18)20)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3

InChI Key

AIYMLYVUBOOWGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4

Origin of Product

United States

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